molecular formula C9H11BrO2 B1283864 2-Bromo-1-methoxy-4-(methoxymethyl)benzene CAS No. 111210-24-3

2-Bromo-1-methoxy-4-(methoxymethyl)benzene

Cat. No.: B1283864
CAS No.: 111210-24-3
M. Wt: 231.09 g/mol
InChI Key: QUZGPFANEYVMBN-UHFFFAOYSA-N
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Description

2-Bromo-1-methoxy-4-(methoxymethyl)benzene is an organic compound with the molecular formula C9H11BrO2. It is a brominated derivative of anisole, characterized by the presence of a bromine atom, a methoxy group, and a methoxymethyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methoxy-4-(methoxymethyl)benzene typically involves the bromination of 1-methoxy-4-(methoxymethyl)benzene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an inert solvent like dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-methoxy-4-(methoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-1-methoxy-4-(methoxymethyl)benzene is used in several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: In the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated compounds.

    Medicine: As a precursor in the synthesis of potential therapeutic agents, particularly those targeting bromine-sensitive pathways.

    Industry: In the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Bromo-1-methoxy-4-(methoxymethyl)benzene involves its interaction with various molecular targets and pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxy and methoxymethyl groups can undergo nucleophilic substitution or oxidation. These reactions enable the compound to modify biological molecules and pathways, making it useful in medicinal chemistry and biochemical research .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1-methoxy-4-(methoxymethyl)benzene is unique due to the presence of both methoxy and methoxymethyl groups, which provide distinct reactivity and versatility in chemical synthesis. This compound’s ability to undergo various substitution, oxidation, and reduction reactions makes it valuable in diverse scientific and industrial applications .

Properties

IUPAC Name

2-bromo-1-methoxy-4-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-11-6-7-3-4-9(12-2)8(10)5-7/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZGPFANEYVMBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552998
Record name 2-Bromo-1-methoxy-4-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111210-24-3
Record name 2-Bromo-1-methoxy-4-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (3-bromo-4-methoxy-phenyl)-methanol (500 mg, 2.304 mmol, example 28) in tetrahydrofuran (5 mL) cooled to 0° C. was added sodium hydride (70 mg, 2.765 mmol). After 5 min, methyl iodide (287 μL, 4.608 mmol) was added. The reaction was then stirred at room temperature for 30 min. Thin layer chromatography (KP-Sil™ 32-63 μm, 60 Å silica gel, 40% ethyl acetate in hexanes) showed a mixture of starting material and product (higher Rf spot). Additional sodium hydride (58 mg) and methyl iodide (0.287 μL) were added and the reaction mixture was stirred at room temperature for 12 h. Water (5 mL) was added to quench the excess sodium hydride and the product was extracted with diethyl ether (2×50 mL). The organic layers were washed with brine (1×5 mL) and dried over anhydrous sodium sulfate. The solid was then filtered off, and the filtrate was concentrated in vacuo. Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 20% ethyl acetate in hexanes yielded 2-bromo-1-methoxy-4-methoxymethyl-benzene (467 mg, 88%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step Two
Quantity
287 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
58 mg
Type
reactant
Reaction Step Five
Quantity
0.287 μL
Type
reactant
Reaction Step Five
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Seven

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